

3-Fluoro-4-nitropyridine-N-oxide chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine-N-oxide

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An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide

This technical guide provides a comprehensive overview of **3-Fluoro-4-nitropyridine-N-oxide**, a significant intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, properties, synthesis, and key reactions.

Chemical Identity and Structure

3-Fluoro-4-nitropyridine-N-oxide is a pyridine derivative characterized by a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.^[2] This unique substitution pattern makes it a valuable precursor for a variety of chemical transformations.

- IUPAC Name: 3-fluoro-4-nitro-1-oxidopyridin-1-ium^{[1][2]}
- Synonyms: 3-Fluoro-4-nitropyridine 1-oxide, 3-Fluoro-4-nitropyridin-1-ium-1-olate^{[3][4]}
- CAS Number: 769-54-0^{[1][2][3][4][5][6][7][8]}
- Molecular Formula: C₅H₃FN₂O₃^{[2][3][4][5][6][7][8]}

The chemical structure of **3-Fluoro-4-nitropyridine-N-oxide** is depicted below:

Caption: 2D chemical structure of **3-Fluoro-4-nitropyridine-N-oxide**.

Physicochemical Properties

A summary of the key quantitative data for **3-Fluoro-4-nitropyridine-N-oxide** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Molecular Weight	158.09 g/mol [2][4][6][7][8]
Melting Point	122°C[2][4]
Boiling Point (Predicted)	417.9 ± 25.0 °C at 760 mmHg[2][3][4]
Density (Predicted)	1.56 g/cm³[2][4]
pKa (Predicted)	-2.08 ± 0.10[4]

The compound should be stored in a dry, sealed container, preferably in a freezer at under -20°C.[4][7]

Experimental Protocols: Synthesis

The synthesis of **3-Fluoro-4-nitropyridine-N-oxide** can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

1. Oxidation of 3-Fluoropyridine followed by Nitration

This two-step process involves the initial formation of the N-oxide followed by nitration.

- Step 1: Synthesis of 3-Fluoropyridine-N-oxide
 - In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide is prepared.[1]
 - The mixture is heated on a water bath at 70-80°C for 3 hours.[1]

- An additional 25 ml of hydrogen peroxide is added dropwise, and the mixture is heated at the same temperature for another 9 hours.[1]
- The reaction mixture is concentrated under reduced pressure to approximately 100 ml.[1]
- 100 ml of water is added for dilution, followed by distillation of the water under reduced pressure.[1]
- The residue is neutralized with anhydrous sodium carbonate to yield 3-fluoropyridine-N-oxide.[1]
- Step 2: Nitration of 3-Fluoropyridine-N-oxide
 - The synthesized N-oxy-3-fluoropyridine is dissolved in concentrated sulfuric acid.[1]
 - The solution is cooled in an ice-salt bath to maintain a temperature not exceeding 0°C.[1]
 - Fuming concentrated nitric acid is slowly added dropwise with vigorous stirring.[1]
 - The reaction is continued until completion to yield **3-Fluoro-4-nitropyridine-N-oxide**.

2. Nucleophilic Aromatic Substitution

This method involves the direct fluorination of a bromo-substituted precursor.

- 3-Bromo-4-nitropyridine N-oxide is used as the starting material.[9]
- The fluorination is achieved by reacting it with a suitable fluoride source, such as tetrabutylammonium fluoride.[2]
- The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO). [2]
- This reaction proceeds at room temperature and produces **3-Fluoro-4-nitropyridine-N-oxide** in a moderate yield within minutes.[2][9]

Chemical Reactivity and Applications

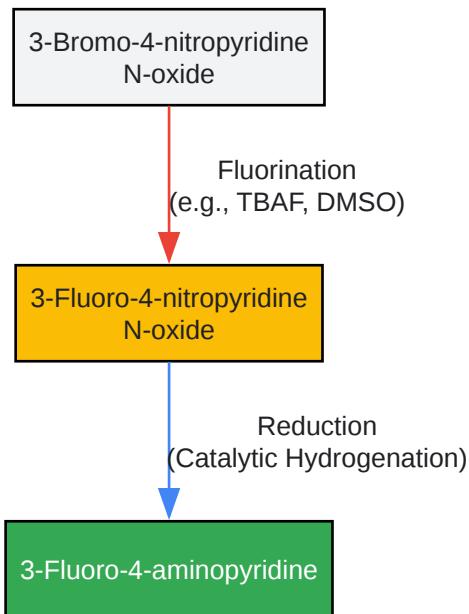
3-Fluoro-4-nitropyridine-N-oxide is a versatile intermediate, primarily due to the reactivity conferred by its functional groups.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, making it a valuable precursor for synthesizing other fluorinated pyridine derivatives.[2]
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group.[2] This transformation is commonly achieved through catalytic hydrogenation and yields 3-fluoro-4-aminopyridine, a biologically active compound.[2][9]
- Radiopharmaceutical Synthesis: A significant application of this compound is in the synthesis of radiolabeled molecules for positron emission tomography (PET). It has been successfully used in the synthesis of $[^{18}\text{F}]$ 3-fluoro-4-aminopyridine.[9] The use of the N-oxide facilitates the challenging meta-fluorination of the pyridine ring.[9]

Visualized Workflow: Synthesis and Key Reaction

The following diagram illustrates a common synthetic pathway for **3-Fluoro-4-nitropyridine-N-oxide** and its subsequent conversion to a key derivative.

Synthesis and Reaction of 3-Fluoro-4-nitropyridine-N-oxide



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